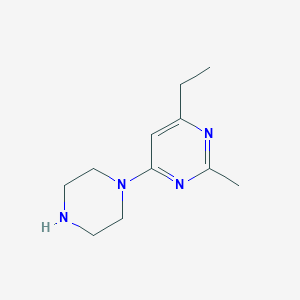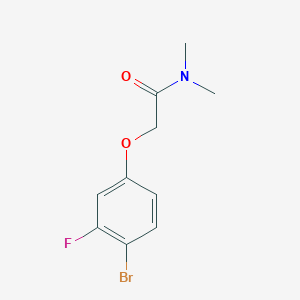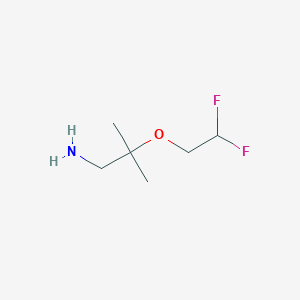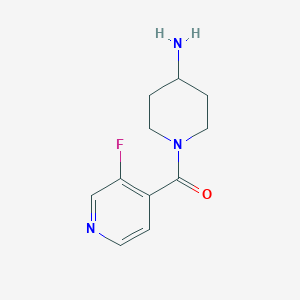
4-Éthyl-2-méthyl-6-(pipérazin-1-yl)pyrimidine
Vue d'ensemble
Description
4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, methyl, and piperazine groups
Applications De Recherche Scientifique
4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential neuroprotective and anti-neuroinflammatory agents.
Biological Studies: The compound is studied for its potential antiproliferative activity and its ability to inhibit tubulin polymerization.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Analyse Biochimique
Biochemical Properties
4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by either inhibiting or activating their activity. Additionally, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine has been shown to affect the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular proliferation and death .
Molecular Mechanism
At the molecular level, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine has been shown to inhibit the activity of certain kinases, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to its degradation. Long-term studies have also indicated that 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can induce toxic effects, including cellular apoptosis and tissue damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as kinases and dehydrogenases, thereby altering the flow of metabolites through different pathways . Additionally, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can affect the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine within these compartments can influence its interactions with biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine involves the reaction of piperazine with a suitable pyrimidine precursor. For example, ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate can be synthesized by reacting piperazine with a pyrimidine derivative in the presence of potassium carbonate in chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid to form sulfoxides.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Sulfoxides: Formed from oxidation reactions.
Substituted Piperazines: Formed from nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar structural features used as an acetylcholinesterase inhibitor.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Exhibits strong antiproliferative activity by inducing apoptosis in tumor cells.
Uniqueness
4-Ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-ethyl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10-8-11(14-9(2)13-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNZVXJPPURTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)


![1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466245.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)

